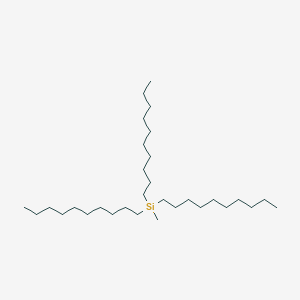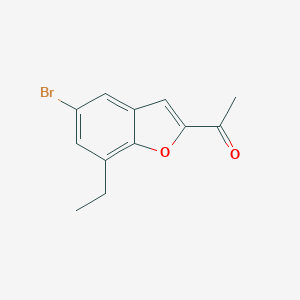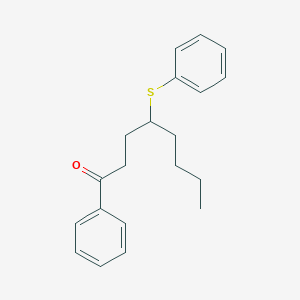
1-Phenyl-4-phenylthio-1-octanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-4-phenylthio-1-octanone is an organic compound with the molecular formula C20H24OS and a molecular weight of 312.5 g/mol. It features a ketone group and a sulfide linkage, making it a unique compound in organic chemistry. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-phenylthio-1-octanone typically involves the reaction of phenyl sulfide with an appropriate octanone derivative. One common method includes the halogenation of phenyl sulfide to obtain 4-halophenyl sulfide, followed by a sulfhydrylation reaction to produce 4-phenylthio-phenylthiolate. This intermediate is then subjected to acidification to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process emphasizes the efficient recycling of reaction materials, solvents, and water to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-4-phenylthio-1-octanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to secondary alcohols.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like thiols and amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted phenylthio derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-4-phenylthio-1-octanone is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although not approved for medical use.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-Phenyl-4-phenylthio-1-octanone involves its interaction with molecular targets through its ketone and sulfide functional groups. These interactions can lead to various biochemical pathways, including enzyme inhibition and modulation of cellular processes. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylthio-octanophenone: Similar structure but with different functional groups.
Phenyl sulfide derivatives: Compounds with similar sulfide linkages but varying alkyl chains.
Uniqueness
1-Phenyl-4-phenylthio-1-octanone is unique due to its specific combination of a ketone and phenylthio group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Propiedades
IUPAC Name |
1-phenyl-4-phenylsulfanyloctan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24OS/c1-2-3-12-19(22-18-13-8-5-9-14-18)15-16-20(21)17-10-6-4-7-11-17/h4-11,13-14,19H,2-3,12,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDDXWUOAAPWJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC(=O)C1=CC=CC=C1)SC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437655 |
Source


|
| Record name | AGN-PC-0N1M2K | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17792-67-5 |
Source


|
| Record name | AGN-PC-0N1M2K | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
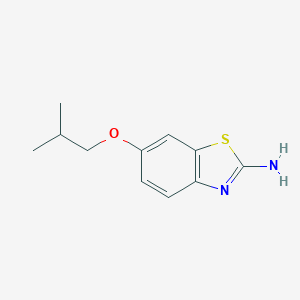

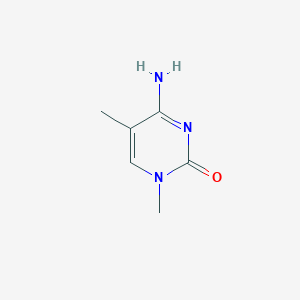


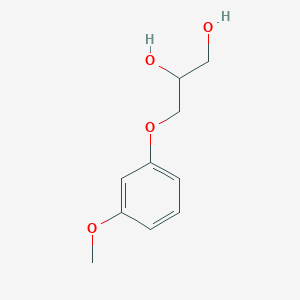
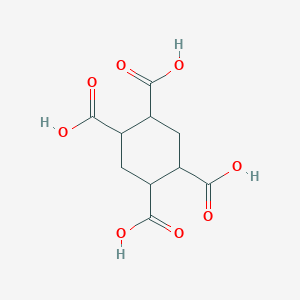


![2-(Allyloxy)-1-methyl-1H-benzo[d]imidazole](/img/structure/B96446.png)
![7,8-Dihydrobenzo[a]pyrene](/img/structure/B96447.png)
